Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I)
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Overview
Description
Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) is a gold complex featuring a chloro ligand and a 1,3-bis(cyclohexyl)imidazol-2-ylidene ligand. This compound is part of the N-heterocyclic carbene (NHC) family, known for its stability and versatility in various chemical reactions. It is widely used in catalysis and has shown potential in medicinal chemistry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) typically involves the reaction of gold(I) chloride with the corresponding N-heterocyclic carbene ligand. The process can be summarized as follows:
Preparation of the N-heterocyclic carbene ligand: The ligand is synthesized by deprotonating the imidazolium salt precursor using a strong base such as potassium tert-butoxide.
Formation of the gold complex: The deprotonated ligand is then reacted with gold(I) chloride in an inert atmosphere, usually under nitrogen or argon, to form the desired gold complex.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk preparation of the N-heterocyclic carbene ligand: Using automated reactors to ensure consistent quality and yield.
Reaction with gold(I) chloride: Conducted in large-scale reactors with precise control over temperature and atmosphere to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) undergoes various types of chemical reactions, including:
Substitution reactions: The chloro ligand can be replaced by other ligands such as phosphines or thiolates.
Oxidative addition: The gold center can undergo oxidative addition reactions with halogens or other electrophiles.
Reductive elimination: The compound can participate in reductive elimination reactions to form new carbon-gold or gold-gold bonds.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of a suitable nucleophile under mild conditions.
Oxidative addition: Requires the presence of an oxidizing agent and is usually conducted at elevated temperatures.
Reductive elimination: Often facilitated by heating or the addition of a reducing agent.
Major Products
Substitution reactions: Yield new gold complexes with different ligands.
Oxidative addition: Produce gold(III) complexes.
Reductive elimination: Result in the formation of new carbon-gold or gold-gold bonds.
Scientific Research Applications
Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) has a wide range of applications in scientific research:
Catalysis: Used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions.
Medicinal chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Material science: Employed in the synthesis of gold nanoparticles and other nanomaterials with unique properties.
Biological studies: Used to study the interaction of gold complexes with biological molecules and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) involves its interaction with specific molecular targets:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Protein interaction: It can interact with proteins involved in cell signaling pathways, leading to altered cellular functions.
DNA binding: The gold complex can bind to DNA, causing structural changes that affect gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I): Similar structure but with different substituents on the imidazole ring.
Chloro[1,3-bis(mesityl)imidazol-2-ylidene]gold(I): Another NHC gold complex with mesityl groups instead of cyclohexyl groups.
Uniqueness
Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) is unique due to its:
Steric hindrance: The bulky cyclohexyl groups provide significant steric hindrance, affecting the compound’s reactivity and stability.
Properties
IUPAC Name |
chloro-(1,3-dicyclohexylimidazol-2-ylidene)gold |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.Au.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;;/h11-12,14-15H,1-10H2;;1H/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKJGRQZUVOXSZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN(C2=[Au]Cl)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24AuClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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